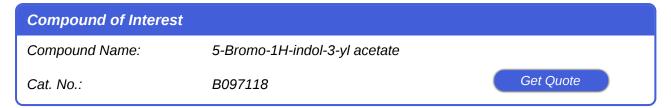


# Spectroscopic Profile of 5-Bromo-1H-indol-3-yl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-1H-indol-3-yl acetate** (CAS No: 17357-14-1), a key intermediate in various synthetic applications. This document compiles available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the characterization of this compound.

### **Spectroscopic Data**

Due to the limited availability of a complete, published experimental dataset for **5-Bromo-1H-indol-3-yl acetate**, the following tables present a combination of available physical data and predicted spectroscopic values. These predictions are derived from the analysis of structurally similar compounds, including 5-bromoindole and various indole acetate derivatives.

## **Physical Properties**



Property	Value	Reference
CAS Number	17357-14-1	[1][2]
Molecular Formula	C10H8BrNO2	[1][2][3]
Molecular Weight	254.08 g/mol	[2][3]
Melting Point	130-132 °C	[1]
Appearance	White to yellow powder or crystals	[1]

### Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

The proton NMR spectrum of **5-Bromo-1H-indol-3-yl acetate** is expected to exhibit distinct signals for the indole ring protons and the acetate methyl group. The chemical shifts are influenced by the bromine substituent at the 5-position and the acetate group at the 3-position.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	8.1 - 8.3	br s	-
H-2	~7.3	d	~2.0
H-4	~7.6	d	~1.8
H-6	~7.2	dd	~8.7, ~1.8
H-7	~7.3	d	~8.7
-OCOCH₃	~2.3	s	-

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The bromine atom and the acetate group will cause characteristic shifts in the aromatic and heterocyclic regions.



Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~123
C-3	~118
C-3a	~126
C-4	~124
C-5	~114
C-6	~121
C-7	~113
C-7a	~135
-OCOCH3	~169
-OCOCH3	~21

## **Predicted IR Spectroscopy Data**

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3400 - 3300	Medium
C=O Stretch (Ester)	1735 - 1750	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong
C-O Stretch (Ester)	1250 - 1200	Strong
C-Br Stretch	600 - 500	Medium

### **Mass Spectrometry Data**



The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio).

lon	m/z (relative abundance)	Description
[M]+	253/255 (1:1)	Molecular ion
[M-CH <sub>2</sub> CO] <sup>+</sup>	211/213 (1:1)	Loss of ketene

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve 5-10 mg of **5-Bromo-1H-indol-3-yl acetate** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

<sup>13</sup>C NMR Acquisition:

Spectrometer: 100 MHz or higher.



- o Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

#### Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- · Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - A background spectrum should be collected prior to running the sample.

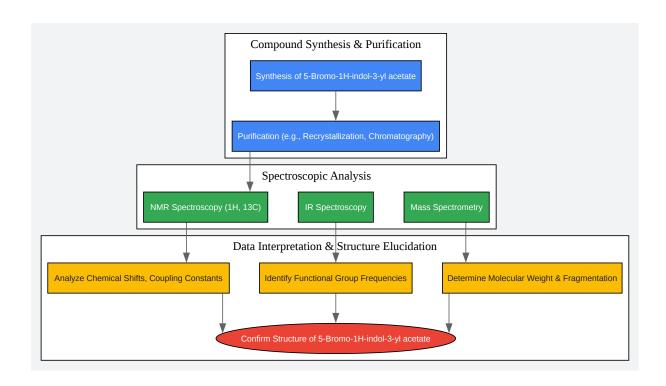
#### **Mass Spectrometry (MS)**

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization EI):
  - o Ionization Mode: Electron Ionization (EI).
  - Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 50-500.



## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **5-Bromo-1H-indol-3-yl acetate**.



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A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1H-indol-3-yl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097118#spectroscopic-data-for-5-bromo-1h-indol-3-yl-acetate-nmr-ir-mass-spec]

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